molecular formula C19H16N6O3 B2743523 N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 1396749-23-7

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2743523
CAS RN: 1396749-23-7
M. Wt: 376.376
InChI Key: BUUBYFDPXFAVFB-UHFFFAOYSA-N
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Description

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H16N6O3 and its molecular weight is 376.376. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Modification Strategies to Reduce Metabolism

A study detailed the systematic structure modifications of an imidazo[1,2-a]pyrimidine compound to reduce metabolism mediated by aldehyde oxidase (AO), highlighting the importance of altering the heterocycle or blocking the reactive site as effective strategies for reducing AO metabolism. This approach is vital for enhancing the pharmacokinetic profile of therapeutic agents (Linton et al., 2011).

Antitumor Activity

Research into imidazotetrazines, a class related to the chemical structure , has shown promising antitumor activity. For instance, the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one revealed its curative activity against L-1210 and P388 leukemia, suggesting its potential as a prodrug modification of the acyclic triazene (Stevens et al., 1984).

Design and Synthesis for Antimycobacterial Activity

A notable study reported the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, demonstrating significant activity against drug-sensitive/resistant Mycobacterium tuberculosis (MTB) strains. The identification of potent scaffolds for these compounds underscores the potential of imidazo-based compounds in treating tuberculosis (Lv et al., 2017).

Green Synthesis and Antimicrobial Activity

Research on N-arylimidazo[1,2-a]pyrazine-2-carboxamides explored their green synthesis and evaluated their antimicrobial activity. This work contributes to the development of environmentally friendly synthesis methods for biologically active compounds, some of which exhibited promising antimicrobial properties (Jyothi & Madhavi, 2019).

Electrophysiological Activity for Cardiac Arrhythmias

Another study focused on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, identifying new selective class III agents for treating reentrant arrhythmias. This indicates the potential of imidazol-based compounds in developing treatments for heart conditions (Morgan et al., 1990).

properties

IUPAC Name

N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3/c26-18-7-6-17(24-10-8-20-13-24)22-25(18)11-9-21-19(27)15-12-16(28-23-15)14-4-2-1-3-5-14/h1-8,10,12-13H,9,11H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUBYFDPXFAVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide

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